Isookanin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Isookanin can be isolated from Bidens pilosa through bioassay-guided fractionation . The process involves extracting the plant material with solvents, followed by chromatographic techniques to purify the compound. The specific conditions for the extraction and purification processes include the use of solvents like methanol and water, and techniques such as high-performance liquid chromatography (HPLC) and column chromatography .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods. the principles used in laboratory settings can be scaled up for industrial production, involving similar extraction and purification techniques but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Isookanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Isookanin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study flavonoid chemistry and its reactions.

Biology: this compound is studied for its biological activities, including its effects on cell signaling pathways and gene expression.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidative properties

Industry: this compound can be used in the development of natural health products and supplements.

Mechanism of Action

Isookanin exerts its effects through various molecular targets and pathways:

Signaling Pathways: This compound inhibits the phosphorylation of p38 mitogen-activated protein kinase and c-jun NH2-terminal kinase in the mitogen-activated protein kinase signaling pathway.

Gene Expression: It downregulates the expression of activator protein 1 and other proinflammatory cytokines.

Comparison with Similar Compounds

Isookanin is compared with other similar flavonoid compounds such as:

Quercetin: Both have antioxidative and anti-inflammatory properties, but this compound has shown unique inhibitory effects on specific signaling pathways.

Kaempferol: Similar to this compound, kaempferol also exhibits anti-inflammatory effects, but their mechanisms of action differ.

Luteolin: Both compounds have anti-inflammatory properties, but this compound’s specific effects on mitogen-activated protein kinase signaling pathways make it unique.

Properties

IUPAC Name |

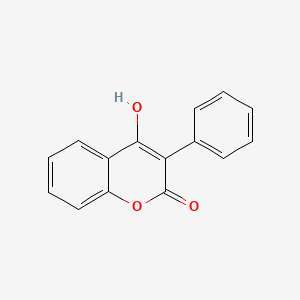

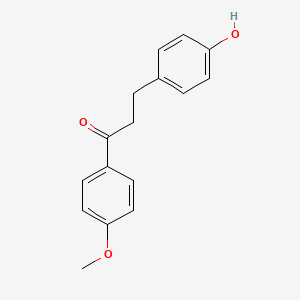

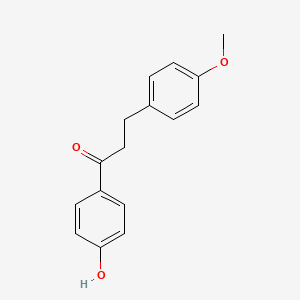

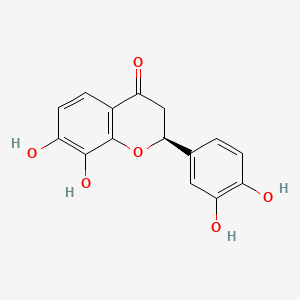

(2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNWCMRCGXRJD-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

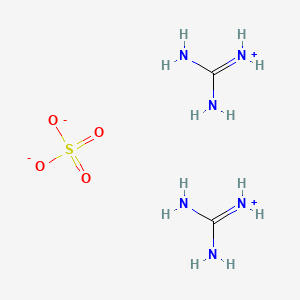

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Isookanin?

A1: this compound, also known as 7,8,3',4'-tetrahydroxyflavanone, is a naturally occurring flavonoid found in various plants, including Bidens pilosa, Coreopsis tinctoria, and Albizia adianthifolia. It has been identified as a potential therapeutic agent due to its diverse biological activities. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol.

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. It also downregulates the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) in the MAPK signaling pathway, further contributing to its anti-inflammatory activity. []

Q4: Can this compound be used in combination with other drugs?

A4: Research suggests that this compound acts synergistically with β-lactam antibiotics to inhibit biofilm formation in Staphylococcus epidermidis. This synergy allows for a reduction in antibiotic dosage while maintaining efficacy. []

Q5: How does this compound affect angiogenesis?

A5: this compound demonstrates anti-angiogenic properties by inhibiting multiple stages of PGE2-mediated angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells. It achieves this by inducing cell cycle arrest in the S phase and inhibiting PGE2-mediated ERK1/2 and CREB phosphorylation. []

Q6: Does this compound have antioxidant activity?

A6: Yes, this compound exhibits antioxidant activity. Studies have shown its ability to scavenge free radicals, including DPPH radicals, and protect against lipid peroxidation. [, , , , ]

Q7: What is known about the absorption of this compound in the body?

A7: Research using a rat intestinal sac model suggests that this compound is primarily absorbed in the jejunum. The absorption rate appears to be weakly concentration-dependent, indicating a possible combination of active and passive transport mechanisms. []

Q8: Does this compound impact the gut microbiome?

A8: In vitro studies indicate that this compound can modulate the composition of the gut microbiota. It has been observed to increase the relative abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. []

Q9: What are the potential therapeutic applications of this compound?

A9: Based on its observed biological activities, this compound holds potential for therapeutic applications in various areas, including:

- Inflammatory diseases: Due to its anti-inflammatory properties. []

- Angiogenesis-related diseases: Due to its ability to inhibit angiogenesis. []

- Bacterial infections: Particularly those involving biofilms, in combination with antibiotics. []

- Neurodegenerative diseases: Preliminary research suggests potential neuroprotective effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.